2,2,3,3,4,4,5,5-Octafluoropentyl acrylate

Hydrophobic Coatings Surface Modification Textile Finishing

2,2,3,3,4,4,5,5-Octafluoropentyl acrylate (OFPA; CAS 376-84-1) is a short-chain fluorinated acrylate monomer with the molecular formula C8H6F8O2 and a molecular weight of 286.12 g/mol. It is commercially available as a clear, colorless liquid typically stabilized with 30-50 ppm 4-methoxyphenol (MEHQ) or tert-butylcatechol (TBC) to prevent premature polymerization, with standard purities ranging from 95% to 98%.

Molecular Formula C8H6F8O2
Molecular Weight 286.12 g/mol
CAS No. 376-84-1
Cat. No. B1294392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
CAS376-84-1
Molecular FormulaC8H6F8O2
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H6F8O2/c1-2-4(17)18-3-6(11,12)8(15,16)7(13,14)5(9)10/h2,5H,1,3H2
InChIKeyWISUNKZXQSKYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3,4,4,5,5-Octafluoropentyl Acrylate (CAS 376-84-1): Procurement and Differentiation Guide for Short-Chain Fluorinated Acrylate Monomers


2,2,3,3,4,4,5,5-Octafluoropentyl acrylate (OFPA; CAS 376-84-1) is a short-chain fluorinated acrylate monomer with the molecular formula C8H6F8O2 and a molecular weight of 286.12 g/mol [1]. It is commercially available as a clear, colorless liquid typically stabilized with 30-50 ppm 4-methoxyphenol (MEHQ) or tert-butylcatechol (TBC) to prevent premature polymerization, with standard purities ranging from 95% to 98% . Key physical properties include a density of 1.481-1.488 g/mL at 25°C, a refractive index of 1.345-1.349, and a boiling point of 122°C at 140 mmHg or 84°C at 40 mmHg [2]. OFPA belongs to the class of fluorinated acrylates and is distinguished by its eight-fluorine-atom pentyl chain, which imparts a unique balance of low surface energy, high chemical resistance, and favorable polymerization kinetics compared to both non-fluorinated and longer-chain fluorinated analogs .

Why 2,2,3,3,4,4,5,5-Octafluoropentyl Acrylate Cannot Be Replaced by Generic Fluorinated Acrylates: Evidence-Based Procurement Rationale


Generic substitution of fluorinated acrylate monomers is scientifically unsound due to the profound impact of fluoroalkyl chain length on critical material properties. Systematic studies of poly(fluoroalkyl acrylate) thin films demonstrate that the receding contact angle—a key predictor of durable hydrophobicity—remains small and unstable for side chains with six or fewer fluoromethylene units (y≤6), only increasing and stabilizing when the chain length reaches eight or more fluoromethylene units (y≥8) [1]. This chain-length threshold corresponds directly to the formation of ordered, crystalline fluoroalkyl domains at the material surface; shorter chains fail to organize, resulting in surface reorientation and loss of repellency upon exposure to water [1]. Furthermore, the refractive index, glass transition temperature, and tack behavior of the resulting polymers are exquisitely sensitive to the fluorinated monomer selection [2][3]. Substituting OFPA with a shorter-chain analog (e.g., 2,2,2-trifluoroethyl acrylate) or a longer-chain variant (e.g., dodecafluoroheptyl acrylate) without empirical validation will predictably alter optical, mechanical, and surface performance, compromising product specifications. The quantitative evidence below substantiates the unique position of OFPA within the fluorinated acrylate landscape.

Quantitative Differentiation of 2,2,3,3,4,4,5,5-Octafluoropentyl Acrylate: Head-to-Head Data vs. Closest Analogs


Water Contact Angle Superiority: OFPA (126°) vs. Dodecafluoroheptyl Acrylate (97°) vs. Octafluoropentyl Methacrylate (110°)

In a direct application-relevant comparison, 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA) achieves a static water contact angle of 126° when polymerized onto cotton fabric via admicellar polymerization, substantially outperforming both a longer-chain fluorinated acrylate and the analogous methacrylate [1]. Dodecafluoroheptyl acrylate (DFHA), despite containing 12 fluorine atoms versus OFPA's 8, yields a water contact angle of only 97° when graft-polymerized onto polyethylene terephthalate membranes [2]. Octafluoropentyl methacrylate (OFPMA), which differs only by an α-methyl group, produces a contact angle of 109.5° when copolymerized with polyvinylidene chloride resin [3]. The 29° advantage of OFPA over DFHA and 16.5° over OFPMA translates to significantly enhanced water repellency in finished products.

Hydrophobic Coatings Surface Modification Textile Finishing

Refractive Index Tuning: OFPA-Based Hybrid (1.40) vs. TFEA-Based Hybrid (1.43)

In a direct head-to-head comparison within identical silsesquioxane hybrid matrices, the OFPA-derived material exhibits a refractive index of 1.40, which is 0.03 units lower than the 1.43 achieved with 2,2,2-trifluoroethyl acrylate (TFEA) [1]. This difference is both statistically significant and technologically meaningful for photonic applications, where refractive index contrasts as small as 0.01 can determine waveguiding efficiency and anti-reflection performance. The lower refractive index of OFPA-based hybrids stems from the higher fluorine content and larger free volume associated with the octafluoropentyl group compared to the trifluoroethyl moiety.

Optical Materials Anti-Reflective Coatings Waveguides

Non-Tacky Elastomer Formation: Poly(OFPA) vs. Poly(n-Butyl Acrylate)

When grafted as side chains from STEM networks via photo-induced ATRP, poly(octafluoropentyl acrylate) (POFPA) yields soft, elastomeric materials with elastic moduli of 104–178 kPa that are uniquely non-tacky, whereas poly(n-butyl acrylate) (PBA) side chains produce materials of comparable softness but with inherent tackiness [1]. Both POFPA and PBA possess low glass transition temperatures that confer flexibility, but only the fluorinated POFPA networks eliminate surface adhesion without requiring additional anti-blocking agents or post-polymerization treatment.

Pressure-Sensitive Adhesives Elastomers Soft Materials

Regulatory Compliance Advantage: Short-Chain OFPA vs. Long-Chain Perfluoroalkyl Acrylates (C8 and Above)

2,2,3,3,4,4,5,5-Octafluoropentyl acrylate contains a six-carbon backbone with an eight-fluorine-atom substitution pattern, classifying it as a short-chain fluorinated monomer that falls below the regulatory thresholds triggering concern for perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) precursors . In contrast, long-chain fluoroalkyl acrylates with eight or more fluorinated carbons (e.g., 1H,1H,2H,2H-perfluorodecyl acrylate) are subject to increasing global restrictions due to their potential to degrade into bioaccumulative and toxic perfluoroalkyl acids [1]. While specific quantitative degradation data for OFPA homopolymers is limited in the public literature, the monomer's structure inherently lacks the C8 perfluoroalkyl moiety that defines regulated substances under the Stockholm Convention and various national regulations.

Regulatory Compliance Sustainable Chemistry Fluoropolymer Alternatives

Polymerization Activity: OFPA High Reactivity vs. Methacrylate Analog

2,2,3,3,4,4,5,5-Octafluoropentyl acrylate (OFPA) exhibits high polymerization reaction activity, enabling efficient incorporation into copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) [1]. While specific reactivity ratios vary with comonomer selection, OFPA copolymerization with N-vinylpyrrolidone (NVP) and acrylic acid proceeds in a controlled manner as confirmed by first-order kinetics and linear SEC evolution . In contrast, octafluoropentyl methacrylate (OFPMA) exhibits different reactivity ratios due to the α-methyl group, with reported values of r1 = 0.26 (with styrene) and r1 = 0.21 (with p-vinylphenol), indicating distinct copolymerization behavior compared to the acrylate analog [2]. The acrylate structure of OFPA typically affords faster propagation rates and higher ultimate conversion in free-radical polymerizations compared to methacrylates.

Controlled Radical Polymerization RAFT Copolymer Synthesis

Evidence-Driven Application Scenarios for 2,2,3,3,4,4,5,5-Octafluoropentyl Acrylate: Where Differentiated Performance Matters


High-Performance Hydrophobic Textile Finishes Requiring >120° Water Contact Angle

Formulators seeking durable water repellency (DWR) for cotton and blended fabrics should select OFPA over shorter- or longer-chain alternatives. The 126° static water contact angle achieved with OFPA on cotton represents a 29° improvement over DFHA-modified PET membranes (97°) [1] and significantly exceeds the typical 90–110° range of methacrylate-based finishes [2]. This performance advantage is critical for outdoor apparel, military textiles, and industrial workwear where repellency must persist through multiple laundering cycles. The short-chain structure of OFPA also ensures compliance with evolving PFAS regulations, mitigating reformulation risk [3].

Low-Refractive-Index Optical Coatings and Waveguide Cladding Materials

For photonic applications requiring refractive index values below 1.41, OFPA-based hybrids (n = 1.40) offer a measurable advantage over TFEA-based systems (n = 1.43) . This 0.03 difference in refractive index enables improved light confinement in optical waveguides, reduced Fresnel reflection losses in anti-reflective coatings, and enhanced index contrast in multilayer optical stacks. Procurement of OFPA is justified when specifications demand n < 1.41, a threshold that TFEA-based formulations cannot meet without blending with higher-fluorine-content additives that may compromise film homogeneity and mechanical integrity.

Non-Tacky Elastomeric Coatings for Medical Devices and Haptic Interfaces

When soft, conformable coatings must be non-tacky to prevent unwanted adhesion to tissue, packaging, or adjacent components, OFPA is the monomer of choice. The demonstration that POFPA-grafted networks achieve elastic moduli of 104–178 kPa while remaining non-tacky—in stark contrast to equally soft but tacky PBA-grafted networks —establishes OFPA as essential for applications such as catheter coatings, wearable sensor encapsulation, and prosthetic liners. The combination of low modulus and zero tack cannot be achieved with non-fluorinated acrylates without the addition of slip agents or surface treatments that may leach or degrade.

Regulatory-Compliant Fluoropolymer Synthesis for Global Markets

Manufacturers of fluorinated acrylic emulsions, resins, and coatings destined for markets with stringent PFAS regulations (EU, US, Japan) should prioritize OFPA over long-chain fluoroalkyl acrylate alternatives. The six-carbon backbone of OFPA places it below the regulatory threshold for PFOA/PFOS precursors , enabling continued market access while maintaining the low surface energy and chemical resistance characteristic of fluorinated materials. This regulatory positioning, combined with documented performance in hydrophobicity [1] and optical applications [2], makes OFPA a strategically sound procurement decision for product lines requiring long-term commercial viability.

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